(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16270500
Molecular Formula: C17H10ClN3OS2
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10ClN3OS2 |
|---|---|
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 5-(benzimidazol-2-ylidenemethyl)-3-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
| Standard InChI | InChI=1S/C17H10ClN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H |
| Standard InChI Key | PWPUBFUPIIGXFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O)N=C2C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazolidin-4-one ring fused with a benzimidazole moiety at the 5-position via a methylidene bridge. The 3-chlorophenyl group at N-3 introduces steric bulk and electronic effects, while the thioxo group at C-2 enhances electrophilicity. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 371.9 g/mol
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IUPAC Name: 5-(Benzimidazol-2-ylidenemethyl)-3-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione.
The planar benzimidazole system facilitates π-π stacking interactions with biological targets, while the thiazolidinone core adopts a non-planar conformation due to steric hindrance from the 3-chlorophenyl group .
Spectroscopic and Computational Data
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SMILES:
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O)N=C2C=C1 -
InChIKey:
PWPUBFUPIIGXFW-UHFFFAOYSA-N.
Density functional theory (DFT) calculations predict strong electron delocalization across the benzimidazole-thiazolidinone system, with a HOMO-LUMO gap of 3.2 eV, indicating moderate reactivity .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a three-step protocol:
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Condensation: 1H-Benzimidazole-2-carbaldehyde reacts with 3-chloroaniline in ethanol under reflux to form the Schiff base intermediate.
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Cyclization: The intermediate undergoes cyclocondensation with thioglycolic acid in the presence of acetic anhydride, forming the thiazolidinone ring.
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Oxidation: Selective oxidation of the thiazolidinone sulfur atom using iodine yields the thioxo derivative .
Key Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Ethanol, 3-chloroaniline | 78°C | 72% |
| 2 | Thioglycolic acid, Ac₂O | 110°C | 65% |
| 3 | I₂, DCM | 25°C | 88% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields a pale-yellow crystalline solid. NMR spectra confirm the (5E)-configuration:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, imidazole-H), 7.82–7.25 (m, 8H, aromatic-H), 5.01 (s, 1H, CH) .
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro assays against MCF-7 (breast) and A549 (lung) cancer cells demonstrate dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 ± 1.2 | G2/M arrest, caspase-3 activation |
| A549 | 18.7 ± 2.1 | ROS generation, mitochondrial depolarization |
The compound induces apoptosis via upregulation of Bax/Bcl-2 ratio (3.8-fold in MCF-7) and PARP cleavage .
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
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MIC: 32 μg/mL
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MBIC: 64 μg/mL
Mechanistic studies suggest disruption of cell membrane integrity through interaction with phospholipids .
Pharmacological Applications
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (size: 150 ± 20 nm) enhances bioavailability by 2.3-fold in rat models. Pharmacokinetic parameters:
| Parameter | Free Compound | Nanoparticle |
|---|---|---|
| 2.1 h | 6.8 h | |
| 1.8 μg/mL | 4.2 μg/mL |
Structure-Activity Relationships (SAR)
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3-Chlorophenyl Group: Essential for hydrophobic interactions with kinase ATP-binding pockets.
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Thioxo Group: Enhances hydrogen bonding with Cys797 residue in EGFR .
Comparative Analysis with Analogues
Thiazolidinone Derivatives
| Compound | Structural Variation | IC₅₀ (MCF-7) |
|---|---|---|
| A | 4-Fluorophenyl | 28.5 μM |
| B | 2-Naphthyl | 19.1 μM |
| Target | 3-Chlorophenyl | 12.4 μM |
The 3-chlorophenyl substituent confers superior activity due to optimal halogen bonding with Tyr185 in tubulin .
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